molecular formula C6H12ClNO2S B6277183 3-(cyclopropanesulfonyl)azetidine hydrochloride CAS No. 2763759-18-6

3-(cyclopropanesulfonyl)azetidine hydrochloride

Cat. No. B6277183
CAS RN: 2763759-18-6
M. Wt: 197.7
InChI Key:
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Description

3-(Cyclopropanesulfonyl)azetidine hydrochloride (3-CSAH) is an organic compound that has been used in various scientific applications. It is a versatile compound that has been used in a variety of fields, including chemistry, biochemistry, and pharmacology. 3-CSAH is a cyclic sulfonamide derivative of azetidine, and is an important intermediate in the synthesis of various biologically active compounds. It has also been used in the synthesis of peptidomimetics, polymers, and other compounds. 3-CSAH has been extensively studied due to its potential applications in biological and medicinal research.

Scientific Research Applications

3-(cyclopropanesulfonyl)azetidine hydrochloride has a wide range of applications in scientific research. It has been used in the synthesis of a variety of compounds, including peptidomimetics, polymers, and other compounds. It has also been used in the synthesis of a variety of biologically active compounds, such as antibiotics and anti-cancer drugs. In addition, 3-(cyclopropanesulfonyl)azetidine hydrochloride has been used in the synthesis of a variety of fluorescent and other imaging agents. It has also been used in the synthesis of a variety of nanomaterials, including nanotubes, nanowires, and nanoparticles.

Mechanism of Action

The mechanism of action of 3-(cyclopropanesulfonyl)azetidine hydrochloride is not well understood. It is believed that 3-(cyclopropanesulfonyl)azetidine hydrochloride acts as a nucleophile, attacking the electrophilic centers of various molecules and forming covalent bonds. It is also believed that 3-(cyclopropanesulfonyl)azetidine hydrochloride can form hydrogen bonds with other molecules, resulting in a variety of interactions. In addition, 3-(cyclopropanesulfonyl)azetidine hydrochloride can form non-covalent interactions, such as van der Waals forces, with other molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(cyclopropanesulfonyl)azetidine hydrochloride are not well understood. It is believed that 3-(cyclopropanesulfonyl)azetidine hydrochloride can interact with various cellular components, such as proteins, DNA, and RNA. It is also believed that 3-(cyclopropanesulfonyl)azetidine hydrochloride can interact with various enzymes, resulting in a variety of effects. In addition, 3-(cyclopropanesulfonyl)azetidine hydrochloride can interact with various receptors, resulting in a variety of physiological effects.

Advantages and Limitations for Lab Experiments

3-(cyclopropanesulfonyl)azetidine hydrochloride has a number of advantages and limitations for lab experiments. One of the advantages of using 3-(cyclopropanesulfonyl)azetidine hydrochloride is that it is a relatively inexpensive compound, making it a cost-effective option for a variety of experiments. In addition, 3-(cyclopropanesulfonyl)azetidine hydrochloride is a stable compound, making it a reliable option for a variety of experiments. One of the limitations of using 3-(cyclopropanesulfonyl)azetidine hydrochloride is that it is a relatively reactive compound, making it difficult to control the reaction conditions in some experiments. In addition, 3-(cyclopropanesulfonyl)azetidine hydrochloride can react with a variety of other compounds, making it difficult to control the reaction conditions in some experiments.

Future Directions

The potential future directions for 3-(cyclopropanesulfonyl)azetidine hydrochloride are numerous. One potential direction is the development of new methods for the synthesis of 3-(cyclopropanesulfonyl)azetidine hydrochloride, which could lead to the development of new compounds with interesting and useful properties. Another potential direction is the development of new applications for 3-(cyclopropanesulfonyl)azetidine hydrochloride, such as in the synthesis of peptidomimetics and polymers. In addition, 3-(cyclopropanesulfonyl)azetidine hydrochloride could be used in the synthesis of new fluorescent and other imaging agents, as well as in the synthesis of new nanomaterials. Finally, 3-(cyclopropanesulfonyl)azetidine hydrochloride could be used in the synthesis of new biologically active compounds, such as antibiotics and anti-cancer drugs.

Synthesis Methods

3-(cyclopropanesulfonyl)azetidine hydrochloride can be synthesized from a variety of starting materials, including cyclopropane-1-sulfonyl chloride, 1-azetidinecarboxylic acid, and 1-azetidinecarboxylic acid chloride. The synthesis of 3-(cyclopropanesulfonyl)azetidine hydrochloride involves the reaction of the starting materials with a base, such as sodium hydroxide or potassium hydroxide, in an aqueous or organic solvent. The reaction proceeds through a series of steps, including nucleophilic addition, cyclization, and dehydration. The yield of the reaction can be improved by the addition of a catalyst, such as potassium iodide or sodium bicarbonate.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-(cyclopropanesulfonyl)azetidine hydrochloride involves the reaction of cyclopropanesulfonyl chloride with azetidine in the presence of a base, followed by quaternization with hydrochloric acid.", "Starting Materials": [ "Cyclopropanesulfonyl chloride", "Azetidine", "Base (e.g. triethylamine)", "Hydrochloric acid" ], "Reaction": [ "Add cyclopropanesulfonyl chloride to a solution of azetidine in a suitable solvent", "Add base to the reaction mixture to facilitate the reaction", "Stir the reaction mixture at a suitable temperature for a suitable time", "Quench the reaction with hydrochloric acid to form the hydrochloride salt of the product", "Isolate and purify the product by suitable methods (e.g. filtration, crystallization)" ] }

CAS RN

2763759-18-6

Product Name

3-(cyclopropanesulfonyl)azetidine hydrochloride

Molecular Formula

C6H12ClNO2S

Molecular Weight

197.7

Purity

95

Origin of Product

United States

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